Cas no 574-66-3 (Benzophenone oxime)
Benzophenone oxime Chemical and Physical Properties
Names and Identifiers
-
- Benzophenone oxime
- Diphenylketone oxime
- N-benzhydrylidenehydroxylamine
- Diphenylmethanone oxime
- Benzophenoxime
- Diphenyl ketoxime
- Methanone, diphenyl-, oxime
- Benzophenoneoxime
- (Diphenylmethylene)hydroxylamine
- BENZOPHENONE, OXIME
- 2DLJ8C37DQ
- DNYZBFWKVMKMRM-UHFFFAOYSA-N
- Benzophenone oxime, 98%
- (hydroxyimino)diphenylmethane
- Benzhydryl oxime resin
- diphenyl-methanone oxime
- Methanone diphenyl oxime
- Methanone, diphenyl-,oxime
- Ben
- BENZOPHENONE OXIME [MI]
- A831447
- FT-0622722
- J-800271
- SCHEMBL3157921
- SCHEMBL273196
- SY061638
- UNII-2DLJ8C37DQ
- NSC20724
- NSC 20724
- AMY10142
- AI3-52535
- MFCD00051461
- D82031
- 4-07-00-01367 (Beilstein Handbook Reference)
- NSC-20724
- EINECS 209-373-6
- DTXSID0060355
- Q27254600
- 574-66-3
- BRN 1869643
- AKOS004902040
- N-benzhydrylidene-hydroxylamine
- CS-0130380
- J-640264
- DS-11549
- N-(diphenylmethylidene)hydroxylamine
- AH-214/02403028
- NS00033726
- DB-022587
- DTXCID8042212
- 209-373-6
- FB172322
-
- MDL: MFCD00051461
- Inchi: 1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H
- InChI Key: DNYZBFWKVMKMRM-UHFFFAOYSA-N
- SMILES: O/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1
- BRN: 1869643
Computed Properties
- Exact Mass: 197.08400
- Monoisotopic Mass: 197.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 32.6
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White small crystals or foliage
- Density: 1.0957 (rough estimate)
- Melting Point: 140-144 ºC
- Boiling Point: 338.7±15.0°C at 760 mmHg
- Flash Point: 209.8±9.6 °C
- Refractive Index: 1.6050 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 32.59000
- LogP: 2.91320
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
- Solubility: Soluble in sodium hydroxide, slightly soluble in ethanol, almost insoluble in water
- Merck: 14,1098
- Sensitiveness: Air & Moisture Sensitive
Benzophenone oxime Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
- RTECS:DJ1810000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
Benzophenone oxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Benzophenone oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304037-25g |
Benzophenone oxime |
574-66-3 | 97% | 25g |
¥294.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304037-5g |
Benzophenone oxime |
574-66-3 | 97% | 5g |
¥82.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304037-100g |
Benzophenone oxime |
574-66-3 | 97% | 100g |
¥968.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304037-1g |
Benzophenone oxime |
574-66-3 | 97% | 1g |
¥37.90 | 2023-09-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY061638-100g |
Benzophenone Oxime |
574-66-3 | >95% | 100g |
¥1650.00 | 2025-04-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849295-1g |
Benzophenone oxime |
574-66-3 | 97% | 1g |
¥76.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849295-5g |
Benzophenone oxime |
574-66-3 | 97% | 5g |
¥216.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849295-25g |
Benzophenone oxime |
574-66-3 | 97% | 25g |
¥682.00 | 2022-09-29 | |
| abcr | AB113886-5 g |
Benzophenone oxime, 97%; . |
574-66-3 | 97% | 5g |
€65.70 | 2022-09-01 | |
| abcr | AB113886-25 g |
Benzophenone oxime, 97%; . |
574-66-3 | 97% | 25g |
€141.50 | 2022-09-01 |
Benzophenone oxime Suppliers
Benzophenone oxime Related Literature
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Haidi Li,Junyou Li,Jie Chao,Zixin Zhang,Chuanguang Qin Org. Chem. Front. 2022 9 946
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2. 305. Amidines. Part IX. Preparation of substituted amidines from ketoxime sulphonates and ammonia or aminesP. Oxley,W. F. Short J. Chem. Soc. 1948 1514
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Hongfeng Zhuang,Qin Hou,Feng Han,Haotian Lv,Chengxia Miao Green Chem. 2023 25 310
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Chengyuan Liu,Jia Li,Hao Chen,Richard?N. Zare Chem. Sci. 2019 10 9367
-
Yu-Hsuan Wang,Bernhard Breit Chem. Commun. 2019 55 7619
Additional information on Benzophenone oxime
Benzophenone Oxime: A Comprehensive Overview
Benzophenone oxime, also known as CAS No. 574-66-3, is a versatile organic compound with significant applications in various fields. This compound, chemically represented as C13H11NO, is an imine derivative of benzophenone and has been extensively studied for its unique properties and potential uses. In recent years, advancements in synthetic chemistry and material science have further highlighted the importance of benzophenone oxime in both academic research and industrial applications.
Benzophenone oxime is characterized by its ability to act as a precursor in the synthesis of other valuable compounds. For instance, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring two aromatic rings connected by a ketone group that is subsequently converted into an imine, makes it highly reactive and amenable to various chemical transformations. Recent studies have explored its role in the synthesis of heterocyclic compounds, which are crucial in drug discovery.
The synthesis of benzophenone oxime typically involves the reaction of benzophenone with hydroxylamine under specific conditions. Researchers have optimized these conditions to enhance yield and purity, making the process more efficient for large-scale production. Moreover, the compound's stability under various environmental conditions has been a focal point of recent investigations, particularly in the context of its application in high-temperature or high-pressure industrial processes.
In terms of applications, benzophenone oxime has found significant use in the field of polymer science. It acts as a building block for synthesizing advanced polymers with tailored properties, such as improved thermal stability and mechanical strength. These polymers are increasingly being utilized in aerospace and automotive industries due to their exceptional performance characteristics.
Another emerging area of research involving benzophenone oxime is its role in catalysis. Recent studies have demonstrated its potential as a ligand in transition metal-catalyzed reactions, enabling more efficient and selective synthesis of complex molecules. This development has opened new avenues for green chemistry practices, reducing waste and improving sustainability in chemical manufacturing.
Furthermore, benzophenone oxime has shown promise in the field of optoelectronics. Its ability to form self-assembled monolayers (SAMs) with specific electronic properties makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers are actively exploring its potential to enhance device performance while maintaining cost-effectiveness.
Despite its wide-ranging applications, the safety and environmental impact of benzophenone oxime remain critical areas of concern. Recent studies have focused on understanding its biodegradation pathways and assessing its toxicity profile to ensure safe handling and disposal practices. These efforts are essential for maintaining compliance with global regulations and promoting sustainable industrial practices.
In conclusion, benzophenone oxime (CAS No. 574-66-3) stands out as a multifaceted compound with immense potential across diverse industries. Its versatility as a precursor, intermediate, and functional material continues to drive innovation in both academic research and industrial applications. As advancements in synthetic methods and material science unfold, the future of benzophenone oxime looks promising, with new discoveries poised to further expand its utility.
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